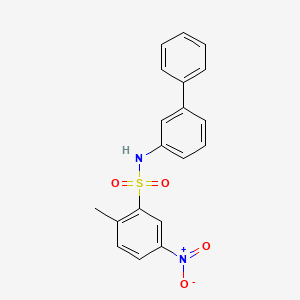![molecular formula C19H16N2O5 B4077252 methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4077252.png)
methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate, also known as MNPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPI is a synthetic indole derivative that has shown promising results in biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and neurotransmitter signaling. methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which play a critical role in regulating gene expression and cell growth. methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has also been shown to modulate the activity of neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter signaling, and neuroprotection. methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and tumor growth. In neuropharmacology, methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has also been shown to have neuroprotective effects, including protection against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate is also relatively inexpensive compared to other compounds used in scientific research. However, methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate, including its potential as a cancer therapy, its effects on neurotransmitter systems, and its neuroprotective properties. Further studies are needed to elucidate the mechanism of action of methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate and to optimize its pharmacological properties for use in drug discovery. Additionally, methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has been studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuropharmacology, methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter systems. In drug discovery, methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
methyl 1-[2-(4-nitrophenyl)propanoyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-12(13-7-9-14(10-8-13)21(24)25)18(22)20-11-16(19(23)26-2)15-5-3-4-6-17(15)20/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGRYICHKWTVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077176.png)
![1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate](/img/structure/B4077177.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4077185.png)
![5-(6-chloro-1,3-benzodioxol-5-yl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4077195.png)
![N-1-adamantyl-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B4077198.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4077203.png)
![1-[3-(phenylthio)propyl]piperazine oxalate](/img/structure/B4077207.png)

![2-[(2-chloro-4-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4077232.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4077240.png)
![methyl 4-(methylthio)-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}butanoate](/img/structure/B4077245.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4077260.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077292.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4077300.png)